molecular formula C12H9F3N2O2 B2803982 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 497833-15-5

3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2803982
CAS No.: 497833-15-5
M. Wt: 270.211
InChI Key: DBQLHNNXEHSAKW-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically use readily available raw materials and solvents, ensuring high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

    3-(Trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group but lacks the phenyl and carboxylic acid groups.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with different substituents on the pyrazole ring.

Uniqueness: 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-9(11(18)19)10(12(13,14)15)17(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQLHNNXEHSAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497833-15-5
Record name 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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